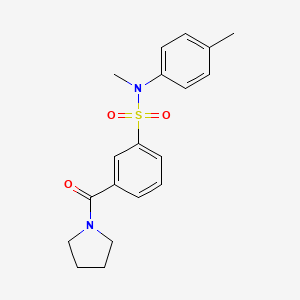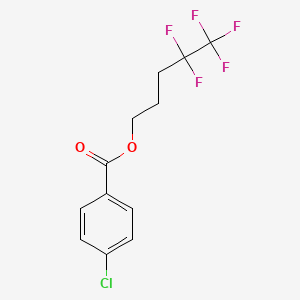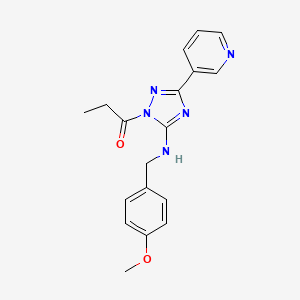
N-methyl-N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, commonly known as MS-275, is a potent and selective inhibitor of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. MS-275 has been extensively studied for its potential therapeutic applications in cancer and other diseases.
Mechanism of Action
MS-275 works by inhibiting N-methyl-N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide, leading to the accumulation of acetylated histones and the activation of gene expression. This can lead to the upregulation of tumor suppressor genes and the downregulation of oncogenes, resulting in anti-cancer effects. MS-275 has been shown to selectively inhibit HDAC1, HDAC3, and HDAC6, which are involved in the regulation of cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
MS-275 has been shown to induce apoptosis in cancer cells through various mechanisms, including the upregulation of pro-apoptotic genes and the downregulation of anti-apoptotic genes. MS-275 has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is critical for tumor growth and metastasis. In addition, MS-275 has been shown to enhance the immune response to cancer cells, leading to increased tumor cell killing by immune cells.
Advantages and Limitations for Lab Experiments
One advantage of MS-275 is its selectivity for specific HDAC isoforms, which allows for more targeted effects on gene expression. However, one limitation is its potential toxicity, as it can affect the expression of many genes beyond those targeted by N-methyl-N-(4-methylphenyl)-3-(1-pyrrolidinylcarbonyl)benzenesulfonamide. Additionally, MS-275 can have variable effects depending on the cell type and context, which can complicate its use in lab experiments.
Future Directions
Future research on MS-275 could focus on its potential applications in combination with other anti-cancer agents, such as chemotherapy and immunotherapy. Additionally, further studies could investigate the potential applications of MS-275 in other diseases beyond cancer, such as neurodegenerative disorders and sickle cell anemia. Finally, future research could focus on developing more selective and less toxic HDAC inhibitors that could have greater therapeutic potential.
Synthesis Methods
MS-275 can be synthesized through a multi-step process involving the reaction of 4-methylbenzenesulfonyl chloride with N-methyl-N-(1-pyrrolidinyl)amine, followed by the reaction with 3-bromoaniline and subsequent deprotection of the pyrrolidine nitrogen.
Scientific Research Applications
MS-275 has been studied extensively for its potential therapeutic applications in cancer. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and sensitize cancer cells to other anti-cancer agents. MS-275 has also been studied for its potential applications in other diseases, such as HIV, sickle cell anemia, and neurodegenerative disorders.
properties
IUPAC Name |
N-methyl-N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O3S/c1-15-8-10-17(11-9-15)20(2)25(23,24)18-7-5-6-16(14-18)19(22)21-12-3-4-13-21/h5-11,14H,3-4,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYLLKPOOEDGJDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-methyl-N-(4-methylphenyl)-3-(pyrrolidine-1-carbonyl)benzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5202020.png)

![N-(3,4-dimethoxyphenyl)-2-[3-(2,5-dimethylphenyl)-6-oxo-1(6H)-pyridazinyl]butanamide](/img/structure/B5202027.png)
![N-[2-(2,6-dimethoxyphenoxy)ethyl]-1-butanamine oxalate](/img/structure/B5202035.png)
![4-(4-chlorophenyl)-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5202042.png)

![N-[4-({[3-(benzylamino)-2-quinoxalinyl]amino}sulfonyl)phenyl]acetamide](/img/structure/B5202054.png)
![N-({1-[4-(3-hydroxy-3-methyl-1-butyn-1-yl)benzyl]-3-piperidinyl}methyl)-2-furamide](/img/structure/B5202068.png)

![1-cyclohexyl-N-[2-(4-phenyl-1,3-thiazol-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5202085.png)


![4-({4-[2-cyano-2-(4-fluorophenyl)vinyl]-2-ethoxyphenoxy}methyl)benzoic acid](/img/structure/B5202120.png)